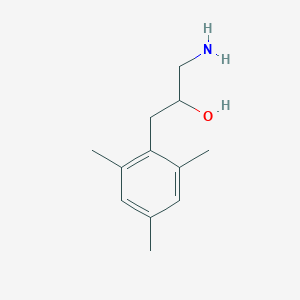
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C7H10FN2O. This compound is characterized by the presence of a fluoropyridine ring and a methylaminoethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with a hydroxyl group using a nucleophilic substitution reaction.
Reductive Amination: The resulting 5-fluoropyridin-3-yl ethanol undergoes reductive amination with methylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Fluoropyridin-3-yl)ethanol: Similar structure but lacks the methylamino group.
1-(5-Fluoropyridin-3-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.
Uniqueness
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the fluoropyridine ring and the methylaminoethanol moiety. This combination imparts specific chemical properties that make it valuable in various research applications.
Propiedades
Fórmula molecular |
C8H11FN2O |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3 |
Clave InChI |
VSYRHVUDPHMBHX-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=CN=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





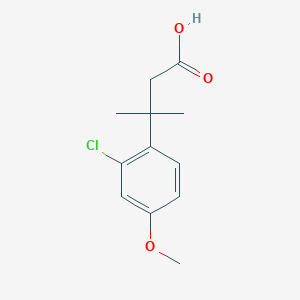
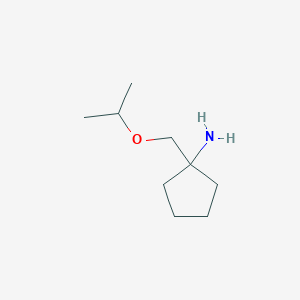
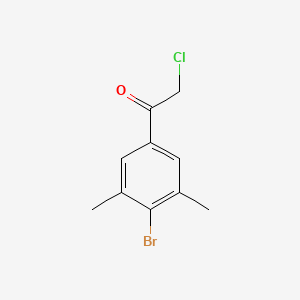
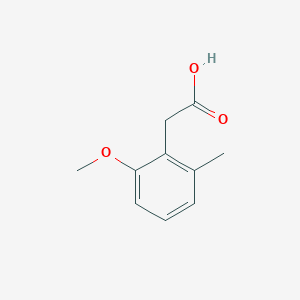
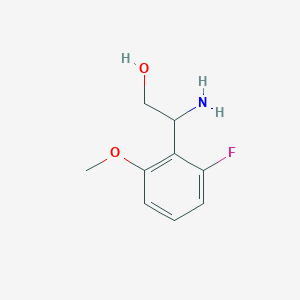
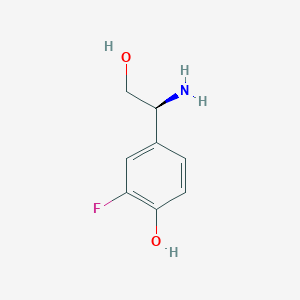
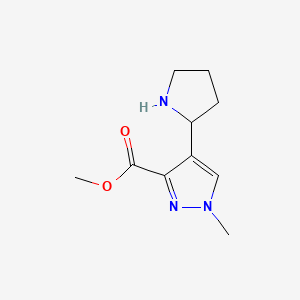

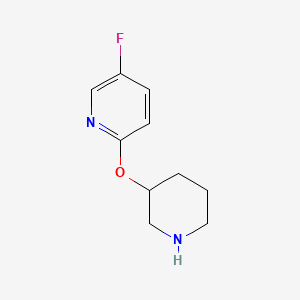
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
